3-nitro-N-(1,3-thiazol-2-yl)benzamide
Overview
Description
3-nitro-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that features a benzamide core substituted with a nitro group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of 3-nitrobenzoyl chloride with 2-aminothiazole. The reaction is carried out in the presence of a base such as triethylamine in a suitable solvent like dichloromethane . The reaction conditions generally include maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Reduction: 3-amino-N-(1,3-thiazol-2-yl)benzamide.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-nitro-N-(1,3-thiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antiprotozoal agent.
Pharmacology: Studies have shown its efficacy against kinetoplastid parasites such as Trypanosoma cruzi and Leishmania mexicana.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-nitro-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of essential biomolecules in pathogens . The nitro group plays a crucial role in generating reactive intermediates that can disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
Nitazoxanide: A broad-spectrum antiparasitic compound with a similar thiazole structure.
Tizoxanide: The active metabolite of nitazoxanide, also featuring a thiazole ring.
Uniqueness
3-nitro-N-(1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike nitazoxanide and tizoxanide, which are primarily used as antiparasitic agents, this compound has broader applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-nitro-N-(1,3-thiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3S/c14-9(12-10-11-4-5-17-10)7-2-1-3-8(6-7)13(15)16/h1-6H,(H,11,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDSKVRQASSYGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353345 | |
Record name | 3-nitro-N-(1,3-thiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337496-87-4 | |
Record name | 3-nitro-N-(1,3-thiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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